molecular formula C12H16O3 B025741 Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate CAS No. 107859-98-3

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Cat. No.: B025741
CAS No.: 107859-98-3
M. Wt: 208.25 g/mol
InChI Key: KAOHDELIEPQEBZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from the reaction between 4-(hydroxymethyl)benzoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate typically involves the esterification of 4-(hydroxymethyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: 4-(carboxymethyl)benzoic acid.

    Reduction: 3-(4-(hydroxymethyl)phenyl)propanol.

    Substitution: Various alkyl or acyl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases to release the active 4-(hydroxymethyl)benzoic acid, which can then exert its effects through various biochemical pathways. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • Ethyl 3-(4-hydroxyphenyl)propanoate
  • Ethyl 3-(4-methoxyphenyl)propanoate
  • Ethyl 3-(4-aminophenyl)propanoate

Comparison: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to Ethyl 3-(4-hydroxyphenyl)propanoate, the hydroxymethyl derivative has enhanced solubility and potential for forming hydrogen bonds. The methoxy and amino derivatives exhibit different electronic properties, influencing their reactivity and applications in different fields.

Properties

IUPAC Name

ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOHDELIEPQEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564589
Record name Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107859-98-3
Record name Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Hydroxymethylphenyl)acrylic acid ethyl ester (P4, 3 g, 14.5 mmol) and palladium on charcoal (0.3 g) in ethanol (30 mL) was stirred for 4 hours under atmospheric pressure of hydrogen. The reaction mixture was filtered through celite (Diatomaceous Earth) and concentrated to afford the title compound as an oil.
Name
3-(4-Hydroxymethylphenyl)acrylic acid ethyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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